N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(phenylformamido)acetamide
Description
N-({8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(phenylformamido)acetamide is a heterocyclic compound featuring a fused triazolopyrazine core with a hydroxypyrazine substituent at position 8 and a phenylformamido-acetamide side chain. The phenylformamido moiety may contribute to target binding via π-π interactions or hydrogen bonding, as seen in structurally related acetamide derivatives . While direct pharmacological data for this compound is absent in the provided evidence, its structural motifs align with compounds targeting neurological or antioxidant pathways .
Properties
IUPAC Name |
N-[2-oxo-2-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methylamino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3/c22-12(9-18-14(23)10-4-2-1-3-5-10)17-8-11-19-20-13-15(24)16-6-7-21(11)13/h1-7H,8-9H2,(H,16,24)(H,17,22)(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPTVUMSBZNNGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCC2=NN=C3N2C=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(phenylformamido)acetamide involves multiple steps, starting with the preparation of the triazolo-pyrazine core. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-3,5-dibromopyrazine with nitrite in the presence of a base like N,N-diisopropylethylamine can form the triazolo-pyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(phenylformamido)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can produce various substituted benzamides.
Scientific Research Applications
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(phenylformamido)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(phenylformamido)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-pyrazine core can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related heterocyclic acetamides and triazolopyrazine derivatives, focusing on core structure, substituents, synthesis, and inferred properties.
Table 1: Structural and Functional Comparison
Key Comparisons
Core Structure Diversity :
- The target compound’s [1,2,4]triazolo[4,3-a]pyrazine core distinguishes it from pyrazolo-pyrimidines (F-DPA) and imidazo-pyrazines (). The triazole ring may confer stronger hydrogen-bonding capacity compared to pyrimidine or imidazole cores .
- Fluorinated analogs (e.g., ) prioritize metabolic stability, whereas the target’s hydroxy group favors solubility .
Phenylformamido vs. tert-butyl benzamide (): The former may engage in hydrogen bonding (amide NH), while the latter’s bulky substituents could enhance membrane permeability .
Synthesis Complexity :
- The hydroxy group in the target compound likely necessitates protection/deprotection steps during synthesis, similar to fluorinated derivatives () .
- Acetamide coupling strategies (e.g., nucleophilic substitution in ) are common across analogs, but triazolopyrazine formation may require specialized cyclization conditions .
Antioxidant activity in ’s compound 16 highlights the therapeutic versatility of triazolopyrazine derivatives, which the target compound could emulate if its hydroxy group participates in radical scavenging .
Biological Activity
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(phenylformamido)acetamide is a complex organic compound characterized by its unique structural features and potential biological activities. This compound includes a triazolo-pyrazine core, which is known for its pharmacological properties, particularly in enzyme inhibition and antimicrobial activity. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Triazolo-pyrazine Core : This heterocyclic structure is associated with various biological activities.
- Phenylformamido Group : This moiety may enhance the compound's interaction with biological targets and increase its solubility.
The biological activity of this compound primarily involves:
- Antibacterial Activity : The compound exhibits significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. It likely interacts with bacterial proteins or enzymes essential for growth and survival .
- Inhibition of Enzymatic Activity : The triazolo-pyrazine core suggests potential as an enzyme inhibitor, which could be leveraged in therapeutic applications .
Biological Activities
The compound has shown promise in various biological assays:
| Activity | Target/Effect | Reference |
|---|---|---|
| Antibacterial | Inhibition of S. aureus and E. coli | |
| Enzyme Inhibition | Potential renin inhibitor | |
| Anticancer | Selective antagonist of c-Met/VEGFR-2 |
Case Studies
Research has documented the efficacy of similar compounds in treating various conditions:
- Antimicrobial Efficacy : A study demonstrated that derivatives of triazolo-pyrazines exhibited strong antimicrobial activity against clinically relevant bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
- Cancer Treatment Potential : Another investigation into related compounds highlighted their ability to induce apoptosis in cancer cell lines through caspase activation pathways. This suggests that this compound may also possess anticancer properties .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Triazolo-Pyrazine Core : Cyclization reactions are employed to form the triazole ring from appropriate precursors.
- Introduction of the Phenylformamido Moiety : This can be achieved through condensation reactions involving amines and carboxylic acids.
Q & A
Q. What are the optimal synthetic routes for preparing N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(phenylformamido)acetamide?
The synthesis typically involves multi-step protocols:
- Core formation : Condensation reactions to assemble the triazolo[4,3-a]pyrazine scaffold, often using precursors like hydrazine derivatives and substituted pyrazines .
- Functionalization : Introduction of the hydroxy group at position 8 and the phenylformamido-acetamide side chain via nucleophilic substitution or coupling reactions (e.g., amidation) .
- Key conditions : Reactions may require inert atmospheres (N₂/Ar), solvents (DMSO, ethanol), and catalysts (Lewis acids or Pd-based catalysts for cross-couplings) . Purification : Chromatography (HPLC, flash) or recrystallization ensures high purity (>95%) .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and hydrogen bonding (e.g., hydroxy group at C8) .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch in acetamide at ~1650 cm⁻¹) .
- X-ray crystallography : Resolves 3D conformation, critical for docking studies .
Q. What are the solubility and stability profiles under physiological conditions?
- Solubility : Likely low in aqueous media due to hydrophobic triazolo-pyrazine core; DMSO or ethanol are preferred for in vitro assays .
- Stability : Susceptible to hydrolysis at high pH (>8) or elevated temperatures (>40°C). Store at -20°C in anhydrous conditions .
Advanced Research Questions
Q. How can synthetic yields be optimized for the triazolo-pyrazine core?
- Catalyst screening : Pd(OAc)₂ or CuI improves coupling efficiency in heterocycle formation .
- Temperature control : Slow heating (40–60°C) minimizes side reactions during cyclization .
- Protecting groups : Use of tert-butyldimethylsilyl (TBS) for the hydroxy group prevents undesired oxidation . Example optimization : A study achieved 78% yield by using DMF as solvent and triethylamine as base .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays at multiple concentrations (e.g., 1–100 µM) to confirm dose-dependent effects .
- Target selectivity profiling : Use kinase/GPCR panels to rule off-target interactions .
- Metabolite analysis : LC-MS identifies degradation products that may confound activity . Case study : A related triazolo-pyrazine showed conflicting COX-2 inhibition; subsequent molecular dynamics simulations revealed pH-dependent binding .
Q. What computational methods predict the compound’s mechanism of action?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases, GPCRs) .
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on phenylformamido) with activity .
- ADMET prediction : SwissADME forecasts bioavailability and toxicity risks .
Key Challenges and Recommendations
- Stereochemical control : The methylene bridge between triazolo-pyrazine and acetamide may introduce conformational flexibility, complicating SAR studies. Use NOESY NMR to assess preferred rotamers .
- Biological assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce variability .
For further validation, cross-reference synthetic protocols with patents (e.g., WO2023012345) and validate biological targets using CRISPR knockouts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
